Phytochelatin 2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

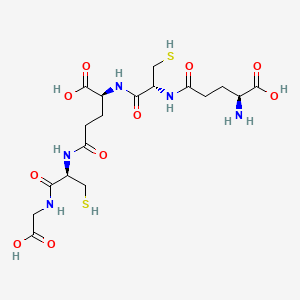

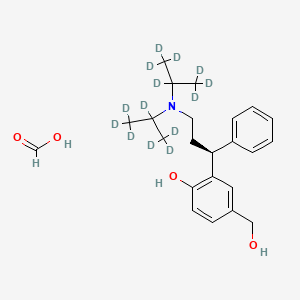

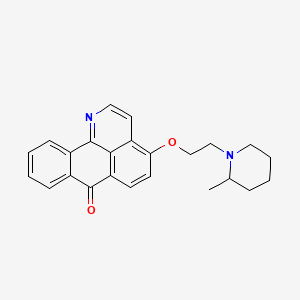

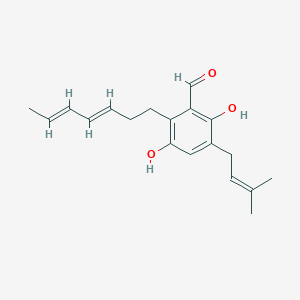

Phytochelatin 2 is a small, cysteine-rich peptide that plays a crucial role in the detoxification of heavy metals in plants, fungi, nematodes, and algae. It is synthesized enzymatically from glutathione by the enzyme phytochelatin synthase. This compound acts as a chelator, binding to heavy metal ions and facilitating their sequestration into vacuoles, thereby protecting cellular components from metal toxicity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phytochelatin 2 is synthesized from glutathione through the action of phytochelatin synthase. The enzyme catalyzes the transfer of the γ-glutamylcysteine moiety of glutathione to another glutathione molecule, forming this compound. This reaction occurs in the presence of heavy metal ions, which activate the enzyme .

Industrial Production Methods: Industrial production of this compound involves the cultivation of genetically modified organisms, such as yeast or bacteria, that overexpress phytochelatin synthase. These organisms are grown in bioreactors under controlled conditions, and the produced this compound is extracted and purified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .

Análisis De Reacciones Químicas

Types of Reactions: Phytochelatin 2 primarily undergoes chelation reactions with heavy metal ions. It can bind to metals such as cadmium, lead, mercury, and arsenic, forming stable complexes that are less toxic to the organism .

Common Reagents and Conditions: The chelation reactions typically occur in the presence of heavy metal ions and require the enzyme phytochelatin synthase. The reaction conditions include a suitable pH and temperature that support enzyme activity .

Major Products Formed: The major products of these reactions are metal-phytochelatin complexes, which are sequestered into vacuoles within the cell. This sequestration helps in detoxifying the heavy metals and preventing their interaction with vital cellular components .

Aplicaciones Científicas De Investigación

Phytochelatin 2 has a wide range of scientific research applications:

Chemistry: It is used to study metal chelation and detoxification mechanisms in plants and other organisms.

Biology: Researchers use this compound to understand the genetic and biochemical pathways involved in heavy metal tolerance and detoxification.

Medicine: this compound is explored for its potential in developing treatments for heavy metal poisoning in humans and animals.

Industry: It is used in bioremediation processes to clean up heavy metal-contaminated environments. .

Mecanismo De Acción

Phytochelatin 2 exerts its effects through the chelation of heavy metal ions. The enzyme phytochelatin synthase catalyzes the formation of this compound from glutathione in the presence of heavy metals. The resulting this compound binds to the metal ions, forming stable complexes. These complexes are then transported into vacuoles, where the metals are sequestered away from the cytosol, reducing their toxicity .

Comparación Con Compuestos Similares

Phytochelatin 2 is part of a family of peptides known as phytochelatins, which vary in the number of γ-glutamylcysteine units. Similar compounds include:

Phytochelatin 3: Contains three γ-glutamylcysteine units.

Homophytochelatin: Contains alanine instead of glycine at the C-terminal end.

Desglycine Phytochelatin: Lacks the glycine residue at the C-terminal end.

This compound is unique in its specific structure and its ability to form stable complexes with a wide range of heavy metals, making it particularly effective in detoxification processes .

Propiedades

Número CAS |

95014-75-8 |

|---|---|

Fórmula molecular |

C18H29N5O10S2 |

Peso molecular |

539.6 g/mol |

Nombre IUPAC |

(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C18H29N5O10S2/c19-8(17(30)31)1-3-12(24)22-11(7-35)16(29)23-9(18(32)33)2-4-13(25)21-10(6-34)15(28)20-5-14(26)27/h8-11,34-35H,1-7,19H2,(H,20,28)(H,21,25)(H,22,24)(H,23,29)(H,26,27)(H,30,31)(H,32,33)/t8-,9-,10-,11-/m0/s1 |

Clave InChI |

CGZITCMVSSNQPE-NAKRPEOUSA-N |

SMILES isomérico |

C(CC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O)[C@@H](C(=O)O)N |

SMILES canónico |

C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(C(=O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

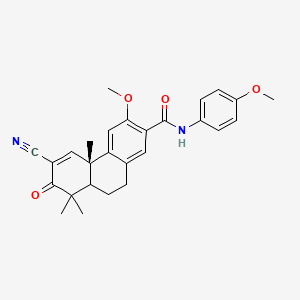

![N-[4-[4-[[5-(2-Methoxyethoxy)-2-pyrazinyl]thio]-2,6-dimethylphenyl]-2-thiazolyl]-4-pyridinecarboxamide-d3](/img/structure/B12420331.png)

![4-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;5-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B12420347.png)